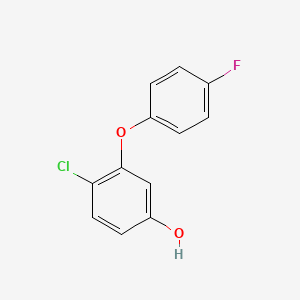

4-Chloro-3-(4-fluorophenoxy)phenol

Description

4-Chloro-3-(4-fluorophenoxy)phenol is a halogenated phenolic compound featuring a chloro group at position 4, a fluorophenoxy group at position 3, and a hydroxyl group on the aromatic ring. Key applications of such molecules include roles as intermediates in pharmaceutical synthesis, agrochemicals, and polymer stabilizers, driven by their electron-withdrawing substituents and reactivity .

Properties

Molecular Formula |

C12H8ClFO2 |

|---|---|

Molecular Weight |

238.64 g/mol |

IUPAC Name |

4-chloro-3-(4-fluorophenoxy)phenol |

InChI |

InChI=1S/C12H8ClFO2/c13-11-6-3-9(15)7-12(11)16-10-4-1-8(14)2-5-10/h1-7,15H |

InChI Key |

PCSYBCGDBVPESJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)O)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Chloro-3-(4-fluorophenoxy)phenol | C₁₂H₇ClF₂O₂ | ~256.64* | 4-Cl, 3-(4-F-C₆H₄O-) |

| 4-Chloro-3-(4-chlorophenoxy)phenol | C₁₂H₇Cl₂O₂ | 257.09 | 4-Cl, 3-(4-Cl-C₆H₄O-) |

| 4-Chloro-3-fluorophenol | C₆H₄ClFO | 146.55 | 4-Cl, 3-F |

| 4-Chloro-3-(trifluoromethyl)phenol | C₇H₄ClF₃O | 196.56 | 4-Cl, 3-CF₃ |

| 4-Chloro-3-(trifluoromethoxy)phenol | C₇H₄ClF₃O₂ | 212.56 | 4-Cl, 3-OCF₃ |

| 4-(4-Chloro-3-methylphenoxy)phenol | C₁₃H₁₁ClO₂ | 234.68 | 4-Cl, 3-CH₃, phenoxy linkage |

*Estimated based on structural analogs.

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) substituents in analogs exhibit stronger electron-withdrawing effects than fluorine or chlorine, influencing reactivity in catalytic applications .

- Stability: Chlorinated phenols like 4-Chloro-3-(4-chlorophenoxy)phenol are prone to dimerization under oxidative conditions (e.g., Fenton reactions), forming biphenyl derivatives . Fluorinated analogs may offer improved metabolic stability in pharmaceuticals.

Activity Trends :

- Anticancer Effects: Trifluoromethyl-substituted phenols (e.g., CTPPU) show higher cytotoxicity against NSCLC cells than hydroxyl or methyl analogs .

- Insecticidal Properties: Chloro-fluoro phenols exhibit larvicidal activity, attributed to halogen-mediated disruption of insect nervous systems .

Market and Industrial Relevance

- 4-Chloro-3-(trifluoromethoxy)phenol: Market projected to grow at 5.2% CAGR (2020–2025), driven by demand in pharmaceuticals and specialty chemicals .

- 4-(4-Fluorophenoxy)phenol: Stable demand as a precursor in polymer and dye industries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.